molecular formula C11H6N2O B13031580 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile

Cat. No.: B13031580
M. Wt: 182.18 g/mol
InChI Key: RPHPVPPIPPGTDK-UHFFFAOYSA-N
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Description

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile is a heterocyclic compound that features a fused pyrano and indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and reusable catalysts, are often explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for serotonin receptors, particularly the 5-HT6 receptor. This interaction can modulate neurotransmitter release and influence cognitive functions . The compound’s ability to form hydrogen bonds with aspartic acid residues in the receptor’s binding site is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile stands out due to its unique structural configuration, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .

Biological Activity

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. Various catalytic systems have been employed to facilitate these reactions under mild conditions, yielding high purity and good yields of the target compound.

Key Synthetic Methods

  • Multicomponent Reactions : The use of MCRs allows for the simultaneous formation of multiple bonds in a single step, significantly reducing reaction times and improving yields.
  • Catalysts : Different catalysts such as piperidine and various metal complexes have been explored to optimize the reaction conditions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that certain substituted indole derivatives demonstrate potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. These compounds act by inhibiting key cellular pathways involved in tumor growth and proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
AHeLa0.25Apoptosis induction
BMCF-70.15Cell cycle arrest

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus cereus4

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown significant anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers.

Case Studies

  • Anticancer Study : A study evaluated a series of indole derivatives based on the pyrano structure against human cancer cell lines. The results showed that modifications at specific positions significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of synthesized pyrano derivatives. The study utilized disc diffusion methods to assess activity against common pathogens and found promising results that suggest potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound binds effectively to active sites of proteins involved in cancer progression and bacterial resistance mechanisms.

Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

7-oxa-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene-6-carbonitrile

InChI

InChI=1S/C11H6N2O/c12-5-8-4-7-6-13-9-2-1-3-10(14-8)11(7)9/h1-4,6,13H

InChI Key

RPHPVPPIPPGTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)OC(=CC3=CN2)C#N

Origin of Product

United States

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